molecular formula C11H16N2OS B13331227 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B13331227
M. Wt: 224.32 g/mol
InChI Key: AXRIVRCCLUEHIF-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features both azepane and thiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the formation of the azepane ring followed by the introduction of the thiazole moiety. One common method might involve the cyclization of a suitable precursor to form the azepane ring, followed by a condensation reaction with a thiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different substituents onto the azepane or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Azepan-2-yl)-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the azepane and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c14-10(11-13-6-7-15-11)8-9-4-2-1-3-5-12-9/h6-7,9,12H,1-5,8H2

InChI Key

AXRIVRCCLUEHIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=NC=CS2

Origin of Product

United States

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